molecular formula C21H26N2O4S B2365690 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1171720-92-5

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2365690
CAS RN: 1171720-92-5
M. Wt: 402.51
InChI Key: NDGJQBFEMJVRNP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are widely used in medicine for their antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydroquinoline ring, a sulfonamide group, and a 2-methoxyacetyl group. The exact arrangement of these groups would depend on the specific synthesis process .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might participate in reactions typical of sulfonamides, such as hydrolysis or substitution reactions. The tetrahydroquinoline ring might undergo reactions typical of aromatic compounds .

Scientific Research Applications

Fluorescent Properties and Zinc(II) Interaction

The synthesis and characterization of compounds related to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide demonstrate its potential in the study of fluorescent properties. These compounds, upon interaction with Zinc(II), exhibit a bathochromic shift in their ultraviolet/visible spectra, highlighting their utility in the detection and analysis of Zinc(II) ions (Kimber, M. et al., 2003).

Antimicrobial Activity

The synthesis of related quinoline derivatives and their subsequent antimicrobial activity assessment show promise for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide in antimicrobial applications. These derivatives exhibit significant activity against various bacterial and fungal strains, suggesting potential use in developing novel antimicrobial agents (Vanparia, S. et al., 2010).

Pharmacological Properties

Research on quinazoline derivatives indicates the exploration of pharmacological properties of compounds structurally related to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide. This includes evaluating their diuretic, antihypertensive, and anti-diabetic potential, providing insights into the broad scope of potential medical applications (Rahman, M. et al., 2014).

Enzyme Inhibition and Potential Therapeutic Agents

The synthesis of sulfonamide derivatives and their inhibitory effects on enzymes like acetylcholinesterase are crucial in understanding the therapeutic potential of related compounds. This research provides a foundation for designing more potent enzyme inhibitors, possibly leading to effective treatments for diseases like Alzheimer’s (Abbasi, M. et al., 2018).

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As a sulfonamide, it could potentially cause allergic reactions in some individuals. Proper handling and storage procedures should be followed when working with this compound .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be explored for use in medicine, given the known antibacterial properties of sulfonamides .

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-10-16(3)20(11-15(14)2)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)21(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGJQBFEMJVRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide

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